molecular formula C11H12N2O3 B1297665 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 284679-97-6

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1297665
CAS No.: 284679-97-6
M. Wt: 220.22 g/mol
InChI Key: AONHBESCCBXPAD-UHFFFAOYSA-N
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Description

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is characterized by a benzaldehyde core substituted with a nitro group at the 3-position and a pyrrolidinyl group at the 4-position. This compound is typically a solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-nitro-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(11(7-9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONHBESCCBXPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344788
Record name 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284679-97-6
Record name 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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